(R)-4-Mercapto-2-pyrrolidone

Chiral HPLC Optical rotation Enantiomeric purity

(R)-4-Mercapto-2-pyrrolidone is a chiral, sulfur-containing γ-lactam (C₄H₇NOS, MW 117.17) bearing a thiol group at the 4-position with (R)-absolute configuration. It serves as the critical enantiopure building block for constructing the C-2 side chain of several 1β-methylcarbapenem antibiotics, including the oral prodrug CS-834 (active form R-95867) and the crystalline pivaloyloxymethyl ester derivative disclosed in Sankyo's patents.

Molecular Formula C4H7NOS
Molecular Weight 117.17 g/mol
CAS No. 157429-42-0
Cat. No. B118101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Mercapto-2-pyrrolidone
CAS157429-42-0
Molecular FormulaC4H7NOS
Molecular Weight117.17 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)S
InChIInChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m1/s1
InChIKeyRADPGJBZLCMARV-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Mercapto-2-pyrrolidone (CAS 157429-42-0): Chiral C-2 Side-Chain Intermediate for Carbapenem Antibiotics


(R)-4-Mercapto-2-pyrrolidone is a chiral, sulfur-containing γ-lactam (C₄H₇NOS, MW 117.17) bearing a thiol group at the 4-position with (R)-absolute configuration . It serves as the critical enantiopure building block for constructing the C-2 side chain of several 1β-methylcarbapenem antibiotics, including the oral prodrug CS-834 (active form R-95867) and the crystalline pivaloyloxymethyl ester derivative disclosed in Sankyo's patents [1][2]. The compound is a crystalline solid with a melting point of 69.5–70°C and optical rotation [α]D²⁴ +36.5° (C=1.18, MeOH), and is commercially available at purities of 95–98% (HPLC) from multiple reputable suppliers .

Why (R)-4-Mercapto-2-pyrrolidone Cannot Be Substituted by Its (S)-Enantiomer or Racemate in Carbapenem Synthesis


The C-2 side-chain stereochemistry of 1β-methylcarbapenems is a decisive determinant of both antibacterial potency and stability toward human renal dehydropeptidase-1 (DHP-1). Burton et al. (1996) demonstrated that the stereochemistry of the C-2 side chain significantly affects DHP-1 stability in non-aromatic heterocyclic carbapenems [1]. The (R)-configured mercaptopyrrolidone-derived side chain, as installed in CS-834/R-95867, yields an orally bioavailable carbapenem with MIC₉₀ ≤ 1.0 μg/mL against key Gram-positive and Gram-negative pathogens [2]. Substitution with the (S)-enantiomer (CAS 68108-18-9/184759-58-8) or the racemate (CAS 127424-14-0) would invert the C-2 side-chain stereochemistry, producing a diastereomeric carbapenem with predictably altered—and almost certainly diminished—DHP-1 stability and target binding, as established by the structure–activity relationships governing this antibiotic class [1][3]. The (R)-enantiomer is therefore not interchangeable with any stereochemical variant in any application requiring installation into a chiral carbapenem nucleus.

Quantitative Differentiation Evidence for (R)-4-Mercapto-2-pyrrolidone (CAS 157429-42-0) vs. Stereochemical and Structural Analogs


Chiral Identity: Optical Rotation Defines the Enantiomer Required for Carbapenem C-2 Side-Chain Installation

(R)-4-Mercapto-2-pyrrolidone exhibits a specific optical rotation of [α]D²⁴ +36.5° (C=1.18, MeOH), as documented in US Patent 5,424,306 . The (S)-enantiomer (CAS 184759-58-8, PubChem CID 10486830) has the opposite rotation and opposite C-4 absolute configuration, yielding the diastereomeric C-2 side chain when coupled to the carbapenem nucleus [1]. The racemic form (CAS 127424-14-0) contains a 1:1 mixture of enantiomers that would generate a 1:1 mixture of diastereomeric carbapenems, only one of which possesses the correct stereochemistry for optimal DHP-1 stability and PBP binding [2].

Chiral HPLC Optical rotation Enantiomeric purity Carbapenem intermediate

Antibacterial Potency of (R)-Configured Side-Chain Carbapenem R-95867: MIC₉₀ Data Against Clinical Pathogens

R-95867, the active metabolite of the oral carbapenem CS-834 whose C-2 side chain is derived from (R)-4-mercapto-2-pyrrolidone, demonstrated MIC₉₀ values of ≤1.0 μg/mL against methicillin-susceptible staphylococci, streptococci (including penicillin-resistant S. pneumoniae), N. gonorrhoeae, M. catarrhalis, Enterobacteriaceae (except S. marcescens), H. influenzae, and B. pertussis [1]. Against Enterobacter cloacae (29 strains), R-95867 showed MIC₉₀ of 1 μg/mL, compared with cefpodoxime (MIC₉₀ 64 μg/mL), cefdinir (MIC₉₀ >128 μg/mL), and cefditoren (MIC₉₀ 64 μg/mL)—representing a 64- to >128-fold potency advantage [1]. Against K. oxytoca, R-95867 MIC₉₀ was 0.032 μg/mL versus imipenem at 0.5 μg/mL, a 15.6-fold improvement [1].

MIC₉₀ Carbapenem Antibacterial activity R-95867 CS-834

Crystalline vs. Amorphous Form Stability: The (R)-Configured Side Chain Enables a Formulation-Advantaged Solid State

The pivaloyloxymethyl ester of (1R,5S,6S)-2-[(4R)-2-oxo-4-pyrrolidinylthio]-6-[(1R)-1-hydroxyethyl]-1-methyl-1-carbapen-2-em-3-carboxylic acid—the prodrug incorporating the (R)-4-mercapto-2-pyrrolidone-derived side chain—was obtained exclusively as an amorphous powder by prior art methods and was described as 'difficult to formulate as an oral pharmaceutical preparation, as well as being slightly unstable, particularly after storage for long periods' [1]. The crystalline form disclosed in US Patent 5,424,306 exhibited 'remarkable and altogether unexpected stability,' making it 'much easier to handle and formulate and therefore of much greater value as a pharmaceutical' [1]. Powder X-ray diffraction confirmed characteristic peaks at 2θ values including 7.25, 5.64, 4.99, 4.82, 4.73, 4.24, 4.02, and 3.67 Å [1].

Crystallinity Solid-state stability Formulation Oral carbapenem Pivaloyloxymethyl ester

Enantiomeric Purity Challenge: Competing Chemoenzymatic Route Achieves Only 51–71% e.e. vs. Commercial Standards at 95–98%

Kobayashi et al. (1999) reported that chemoenzymatic synthesis of (R)-4-mercapto-pyrrolidin-2-one ((R)-MPD) from prochiral dimethyl 3-p-methoxybenzylthioglutarate using pig liver esterase technology yielded the key monoester intermediate with an optical purity of only 51–71% e.e. . In contrast, commercial suppliers including AKSci and Fluorochem provide (R)-4-mercapto-2-pyrrolidone at certified purities of 95% (HPLC) to 98% (HPLC) . The 51–71% e.e. reported in the chemoenzymatic route translates to an enantiomeric ratio (er) of approximately 75.5:24.5 to 85.5:14.5, meaning that 14.5–24.5% of the material is the undesired (S)-enantiomer, which would generate biologically compromised diastereomeric carbapenem impurities .

Enantiomeric excess Chemoenzymatic synthesis Pig liver esterase Optical purity Quality control

DHP-1 Stability: C-2 Side-Chain Stereochemistry as a Determinant of Metabolic Stability in Carbapenems

The 1β-methyl group and the (R)-configured C-2 heterocyclic thioether side chain jointly confer stability toward human renal dehydropeptidase-I (DHP-1), the enzyme responsible for renal metabolism of carbapenems. Burton et al. (1996) established that in non-aromatic heterocyclic C-2 carbapenem series, the stereochemistry of the C-2 side chain has a significant effect on DHP-1 stability [1]. Carbapenems bearing the (R)-configured 4-mercaptopyrrolidone-derived side chain (such as meropenem, CS-834/R-95867, and the crystalline Sankyo derivative) can be administered without a DHP-1 inhibitor, unlike imipenem, which requires co-administration with cilastatin [2]. Later additions to the carbapenem class incorporating this structural motif—meropenem, ertapenem, and doripenem—all share the (R)-configured C-2 pyrrolidinylthio substituent and demonstrate increased DHP-1 stability relative to imipenem [2].

DHP-1 stability Renal dehydropeptidase-I 1β-Methylcarbapenem Metabolic stability Stereochemistry-activity relationship

Evidence-Backed Application Scenarios for (R)-4-Mercapto-2-pyrrolidone (CAS 157429-42-0)


Synthesis of Oral 1β-Methylcarbapenem Antibiotics (CS-834/R-95867 Class)

(R)-4-Mercapto-2-pyrrolidone is the direct precursor to the C-2 pyrrolidinylthio side chain of the oral carbapenem prodrug CS-834. Coupling of the (R)-configured mercaptopyrrolidone to the activated 1β-methylcarbapenem enolphosphate intermediate installs the side chain with retention of the (R)-stereochemistry required for potent antibacterial activity (MIC₉₀ ≤ 1.0 μg/mL against Enterobacteriaceae, streptococci, and H. influenzae) [1]. The crystalline pivaloyloxymethyl ester form of the resulting carbapenem exhibits formulation-enabling solid-state stability superior to the amorphous form [2].

Chiral Building Block for DHP-1-Stable Carbapenem Lead Optimization

In medicinal chemistry programs targeting novel DHP-1-stable carbapenems, the (R)-configured 4-mercapto-2-pyrrolidone provides the essential C-2 side-chain scaffold whose stereochemistry has been validated to confer DHP-1 stability in multiple clinical carbapenems (meropenem, ertapenem, doripenem) [1]. The (S)-enantiomer or racemate would produce diastereomeric products lacking this validated stability profile, as demonstrated by the stereochemistry–DHP-1 stability relationship established in the non-aromatic heterocyclic carbapenem series [1].

Process Chemistry Development for Scalable Enantiopure Carbapenem Intermediate Production

The published chemoenzymatic route to (R)-4-mercapto-2-pyrrolidone via pig liver esterase yields only 51–71% e.e. at the key monoester intermediate [1]. This limited enantioselectivity makes commercial procurement of the pre-resolved, high-purity (95–98%) compound the preferred starting point for process R&D groups scaling up carbapenem synthesis, as it eliminates the chiral resolution burden and ensures diastereomeric purity of the final API from the outset [2].

Reference Standard for Chiral HPLC and Polarimetric Quality Control of Carbapenem Intermediates

The well-characterized optical rotation of [α]D²⁴ +36.5° (C=1.18, MeOH) and melting point of 69.5–70°C [1] make (R)-4-mercapto-2-pyrrolidone a suitable reference standard for developing and validating chiral HPLC methods and polarimetric identity tests in GMP quality control laboratories. Its use as an external standard enables verification of enantiomeric purity in incoming lots and confirmation that the (S)-enantiomer or racemate has not been inadvertently supplied—a critical QC gate given the stereochemistry-dependent pharmacology of the derived carbapenems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Mercapto-2-pyrrolidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.